molecular formula C3H9BrSSi B14318796 (Bromosulfanyl)(trimethyl)silane CAS No. 113477-88-6

(Bromosulfanyl)(trimethyl)silane

Cat. No.: B14318796
CAS No.: 113477-88-6
M. Wt: 185.16 g/mol
InChI Key: POGGMVFGZVVTLE-UHFFFAOYSA-N
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Description

(Bromosulfanyl)(trimethyl)silane is an organosilicon compound with the molecular formula C3H9BrSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromosulfanyl)(trimethyl)silane can be synthesized through several methods. One common method involves the reaction of trimethylsilyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. Another method involves the reaction of trimethylsilyl bromide with sulfur compounds under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yields and purity of the product. The use of advanced catalysts and purification techniques is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(Bromosulfanyl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Silanes and reduced silicon compounds.

    Substitution: Amino- and alkoxy-silanes.

Scientific Research Applications

(Bromosulfanyl)(trimethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromosulfanyl)(trimethyl)silane involves the formation of reactive intermediates, such as silyl radicals or cations, which then participate in various chemical reactions. The silicon atom in the compound can stabilize positive charges through hyperconjugation, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bromosulfanyl)(trimethyl)silane is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and properties compared to other silanes. This makes it particularly useful in specific synthetic applications where these functionalities are required .

Properties

CAS No.

113477-88-6

Molecular Formula

C3H9BrSSi

Molecular Weight

185.16 g/mol

IUPAC Name

trimethylsilyl thiohypobromite

InChI

InChI=1S/C3H9BrSSi/c1-6(2,3)5-4/h1-3H3

InChI Key

POGGMVFGZVVTLE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)SBr

Origin of Product

United States

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